molecular formula C7H6BrN3 B068858 5-Amino-4-bromo-benzimidazole CAS No. 177843-26-4

5-Amino-4-bromo-benzimidazole

Cat. No.: B068858
CAS No.: 177843-26-4
M. Wt: 212.05 g/mol
InChI Key: CPLQDWOMOJUITO-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Target of Action

5-Amino-4-bromo-benzimidazole is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are known to act as corrosion inhibitors for various metals and alloys . They also have been reported to exhibit inhibitory activity against enzymes such as α-glucosidase and urease .

Mode of Action

The mode of action of this compound involves energetic effects and blocking of active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential . In the context of enzyme inhibition, it likely interacts with the active site of the enzyme, altering its function .

Biochemical Pathways

It’s known that benzimidazoles can inhibit the activity of certain enzymes, potentially affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

Benzimidazole derivatives are generally known for their diverse pharmacological activities .

Result of Action

The result of the action of this compound can vary depending on the context. In the case of corrosion inhibition, it can protect metals and alloys from corrosive damage . When acting as an enzyme inhibitor, it can alter the function of the enzyme, potentially affecting the biochemical processes the enzyme is involved in .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The presence of certain groups on the benzimidazole molecule can also influence its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominated reagents. One common method is the condensation of 4-bromo-1,2-phenylenediamine with formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-bromo-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The bromo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated, acylated, or sulfonylated derivatives of this compound.

Scientific Research Applications

5-Amino-4-bromo-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Amino-2-bromo-benzimidazole
  • 5-Amino-6-bromo-benzimidazole
  • 4-Amino-5-bromo-benzimidazole

Comparison: While these compounds share similar structural features, the position of the amino and bromo groups can significantly influence their reactivity and biological activities. 5-Amino-4-bromo-benzimidazole is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQDWOMOJUITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373345
Record name 5-amino-4-bromo-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177843-26-4
Record name 5-amino-4-bromo-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177843-26-4
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